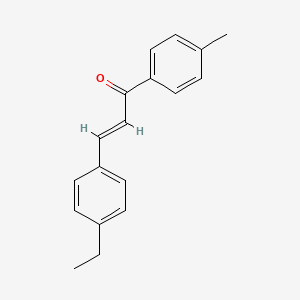

(2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings: a 4-ethylphenyl group (ring B) and a 4-methylphenyl group (ring A). Chalcones are widely studied for their structural versatility and biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . This compound’s structural uniqueness lies in its para-substituted ethyl and methyl groups, which influence its electronic properties, solubility, and intermolecular interactions. Its planar configuration and conjugated π-system make it a candidate for nonlinear optical applications and targeted drug design .

Properties

IUPAC Name |

(E)-3-(4-ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-3-15-6-8-16(9-7-15)10-13-18(19)17-11-4-14(2)5-12-17/h4-13H,3H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCKUQMQTXLLOY-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

Reactants: 4-ethylbenzaldehyde and 4-methylacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, improved safety, and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Antimicrobial and Enzyme Inhibition

- Compound P16 [(2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one]: Exhibits potent inhibition of human monoamine oxidase-B (hMAO-B) with a Ki value of 0.11 µM, attributed to the electron-withdrawing chlorine on ring A and the ethyl group on ring B, which enhance binding affinity .

- (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one : Shows moderate activity in antimicrobial assays, with fluorine’s electronegativity enhancing dipole interactions in bacterial membranes . The target compound’s ethyl group may reduce polarity compared to fluorine, affecting its antimicrobial potency.

Antioxidant and Radioprotective Effects

- Biphenyl Chalcones (e.g., (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one): Demonstrate significant antioxidant activity by scavenging DPPH radicals and modulating oxidative stress markers (e.g., lipid peroxidation) in E. coli . The target compound’s lack of methoxy or hydroxyl groups likely diminishes its radical-scavenging capacity compared to these derivatives.

Electronic and Structural Properties

Electronegativity and IC50 Correlations

- Compound 2j [(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone]: Has an IC50 of 4.7 µM, where bromine (ring A) and fluorine (ring B) synergize via electronegative effects . The target compound’s ethyl and methyl groups, being less electronegative, may result in weaker target binding.

Dihedral Angles and Crystal Packing

- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one : Exhibits a dihedral angle of 7.14°–56.26° between aromatic rings, influencing molecular stacking and photophysical properties . The target compound’s para-ethyl and methyl substituents likely enforce a near-planar conformation, optimizing π-π interactions in solid-state structures .

Data Tables

Table 1: Comparison of Key Chalcone Derivatives

Table 2: Substituent Effects on Chalcone Properties

Biological Activity

(2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention in recent years for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and data.

- Molecular Formula : C17H16O

- Molecular Weight : 252.31 g/mol

- CAS Number : 41564-65-2

Biological Activity Overview

Chalcones are known for their potential pharmacological properties, which include:

- Antimicrobial Activity

- Anticancer Activity

- Antioxidant Properties

Antimicrobial Activity

Chalcones exhibit significant antimicrobial properties against a range of pathogens. A study evaluating various chalcone derivatives demonstrated that some compounds showed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 mg/mL to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Chalcones | Varies | Various Bacterial Strains |

Anticancer Activity

Research has shown that chalcones can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies indicate that certain chalcones can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cell lines, leading to increased cell death .

A comparative study on different chalcone derivatives found that those with specific substitutions on the phenyl rings exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

| Chalcone Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15.5 | MCF-7 |

| Other Derivatives | Varies | Various Cell Lines |

Antioxidant Properties

Chalcones also demonstrate significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity of this compound has been evaluated using various assays such as DPPH radical scavenging and FRAP assays. Results indicate that this compound can effectively scavenge free radicals and reduce oxidative damage .

Case Studies

- Study on Antimicrobial Effects : A recent investigation into the antimicrobial effects of chalcone derivatives found that those with electron-donating groups showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of molecular structure in determining bioactivity .

- Anticancer Mechanisms : Another study focused on the anticancer properties of chalcones demonstrated that they can induce apoptosis in cancer cells via mitochondrial pathways. This mechanism involves the release of cytochrome c and activation of caspases .

Q & A

Q. What are the standard synthetic protocols for preparing (2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one?

Methodological Answer: The compound is synthesized via the Claisen-Schmidt condensation between 4-ethylacetophenone and 4-methylbenzaldehyde under basic conditions. Key steps include:

- Reaction Setup: Mix equimolar amounts of ketone and aldehyde in ethanol, catalyzed by NaOH or KOH (40–60°C, 4–6 hours).

- Isolation: Acidify the reaction mixture post-condensation to precipitate the chalcone derivative.

- Purification: Recrystallize using ethanol or methanol to enhance purity .

- Configuration Confirmation: The E-configuration is verified via X-ray crystallography (single-crystal XRD) or NMR coupling constants (J = 15–16 Hz for trans-vinylic protons) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- IR: Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹.

- <sup>1</sup>H NMR: Identify vinylic protons as doublets (δ 6.8–7.8 ppm, J = 15–16 Hz) and aromatic protons as multiplet signals (δ 7.0–8.0 ppm).

- HR-MS: Validate molecular ion peaks matching the theoretical mass .

- XRD: Single-crystal analysis determines bond lengths, angles, and packing. For example, C=O bond lengths typically range 1.21–1.23 Å, and C=C bonds are ~1.33 Å (consistent with conjugation) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity of this chalcone derivative?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to compute:

Q. What crystallographic techniques resolve the E-configuration and intermolecular interactions?

Methodological Answer:

- Single-Crystal XRD: Monoclinic systems (e.g., space group P2₁/n) are analyzed using SHELX software. Key parameters:

- Unit cell dimensions (e.g., a = 4.006 Å, b = 23.125 Å, c = 13.493 Å, β = 96.3°).

- Torsion angles (C1-C2-C3-C4) near 180° confirm the E-isomer .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) using CrystalExplorer .

Q. How are antimicrobial activities of chalcone derivatives evaluated?

Methodological Answer:

- Assay Design:

- Microbial Strains: Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (C. albicans).

- Broth Dilution Method: Determine minimum inhibitory concentration (MIC) in 96-well plates (concentration range: 1–256 µg/mL).

- Control: Compare with standard antibiotics (e.g., ampicillin, fluconazole).

- Results: MIC values (e.g., 32 µg/mL for S. aureus) suggest moderate activity, linked to electron-withdrawing substituents enhancing membrane disruption .

Q. How to resolve discrepancies between experimental and computational data?

Methodological Answer:

- Bond Length/Angle Analysis: Compare XRD-measured values (e.g., C=O = 1.22 Å) with DFT-optimized geometry (e.g., 1.23 Å). Discrepancies ≤0.02 Å are acceptable.

- UV-Vis Validation: Adjust DFT functionals (e.g., CAM-B3LYP for better charge-transfer accuracy) if experimental λmax deviates >10 nm .

- Thermodynamic Stability: Calculate Gibbs free energy (ΔG) to verify reaction feasibility if synthetic yields are low .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.